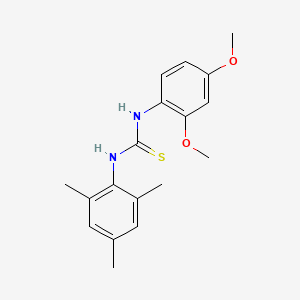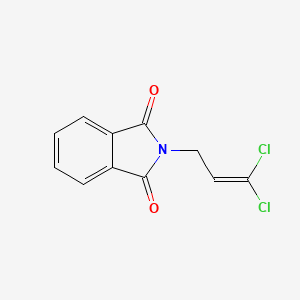![molecular formula C12H10N4O5S B5796270 N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5796270.png)
N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide compound that can be synthesized using specific methods, and its mechanism of action and physiological effects have been studied in detail. In
Mecanismo De Acción
N-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide acts as a covalent inhibitor of enzymes and proteins that contain active site cysteine residues. It forms a covalent bond with the cysteine residue, resulting in the inhibition of the enzyme or protein. This mechanism of action has been studied extensively in various enzymes and proteins such as caspases, proteases, and kinases.
Biochemical and Physiological Effects:
N-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells by inhibiting caspases. It has also been shown to inhibit the activity of certain proteases and kinases that play crucial roles in various biological processes such as cell signaling and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide has several advantages for lab experiments. It is a potent and specific inhibitor of enzymes and proteins that contain active site cysteine residues. It can be easily synthesized using specific methods, and its purity and yield can be determined using various analytical techniques. However, it also has certain limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide. One potential direction is the development of more potent and specific inhibitors of enzymes and proteins using this compound as a template. Another potential direction is the study of its potential applications in drug discovery and development. It can also be used as a tool compound to study the mechanism of action of various enzymes and proteins. Overall, the study of N-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide has significant potential for advancing our understanding of various biological processes and developing new therapeutic strategies.
Métodos De Síntesis
N-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide can be synthesized using a specific method that involves the reaction of 4-pyridinecarboximidamide with 3-nitrobenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as recrystallization and column chromatography. The purity and yield of the compound can be determined using various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
N-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. It has been used as a tool compound to study the mechanism of action of various enzymes and proteins. It has also been used as a potential inhibitor of certain enzymes and proteins that play crucial roles in various biological processes.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5S/c13-12(9-4-6-14-7-5-9)15-21-22(19,20)11-3-1-2-10(8-11)16(17)18/h1-8H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMBMLWQTGCJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)ON=C(C2=CC=NC=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O/N=C(/C2=CC=NC=C2)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)


![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)

![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)




![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5796300.png)
